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Compound of Interest

Compound Name: NO-Feng-PDEtMPPi

Cat. No.: B14080109 Get Quote

An advisory to our readers: Comprehensive searches for a molecule specifically named "NO-
Feng-PDEtMPPi" have not yielded definitive results in the current scientific literature. This

suggests that "NO-Feng-PDEtMPPi" may be a novel compound, an internal project

designation, or a potential misnomer.

This guide, therefore, will proceed by first postulating a likely structure based on the constituent

acronyms ("NO," "Feng," "PDEt," "MPPi") and then detailing a plausible synthetic route and

relevant biological context based on established chemical principles and related known

compounds. The experimental protocols and data presented herein are illustrative, based on

methodologies common for analogous molecules, and should be adapted and validated for the

specific compound in a laboratory setting.

Postulated Structure of NO-Feng-PDEtMPPi
The name "NO-Feng-PDEtMPPi" can be deconstructed to infer a potential chemical structure.

NO: This universally recognized abbreviation in chemistry refers to Nitric Oxide. In the

context of a larger molecule, it often signifies a nitric oxide-releasing moiety, such as a

diazeniumdiolate (NONOate) or an S-nitrosothiol (SNO).

Feng: This component is less common in standard chemical nomenclature. It could refer to a

specific scaffold or a research group's internal designation. Given the context of

phosphonate inhibitors, "Feng" might represent a phenyl group or a related aromatic

structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14080109?utm_src=pdf-interest
https://www.benchchem.com/product/b14080109?utm_src=pdf-body
https://www.benchchem.com/product/b14080109?utm_src=pdf-body
https://www.benchchem.com/product/b14080109?utm_src=pdf-body
https://www.benchchem.com/product/b14080109?utm_src=pdf-body
https://www.benchchem.com/product/b14080109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14080109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PDEt: This likely stands for a phosphodiester or, more plausibly in this context, a

phosphonate group, specifically a diethyl phosphonate. Phosphonates are common in the

design of enzyme inhibitors.

MPPi: This is suggestive of a piperidine or piperazine derivative, common scaffolds in

medicinal chemistry. "MP" could indicate a methyl-piperidine or methyl-piperazine.

Based on these deductions, a plausible core structure for "Feng-PDEtMPPi" would be a

methyl-piperidine or piperazine derivative attached to a diethyl phosphonate, which in turn is

connected to a phenyl group. The "NO" component would be a nitric oxide donor appended to

this core structure.

Hypothetical Synthesis Pathway
The synthesis of the postulated NO-Feng-PDEtMPPi structure would likely involve a multi-step

process, beginning with the construction of the core "Feng-PDEtMPPi" scaffold, followed by the

addition of the nitric oxide-releasing moiety.

Synthesis of the Feng-PDEtMPPi Core
A potential synthetic route to the core structure is outlined below. This would typically involve

the coupling of a piperidine/piperazine derivative with a phosphonate-containing aromatic

compound.
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Figure 1: Proposed synthesis of the Feng-PDEtMPPi core.

Addition of the Nitric Oxide Donor
Once the core structure is obtained, a nitric oxide-releasing group can be introduced. A

common method is the formation of a diazeniumdiolate (NONOate) on a secondary amine.

Assuming the piperazine nitrogen is the target, the following steps could be employed.
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Figure 2: Addition of the NO-releasing moiety.

Potential Biological Activity and Signaling Pathways
Given the inferred structural components, NO-Feng-PDEtMPPi is likely designed as a

phosphodiesterase (PDE) inhibitor with an additional nitric oxide-releasing capability. PDE

inhibitors are known to modulate intracellular signaling pathways by preventing the degradation

of cyclic nucleotides like cAMP and cGMP. The release of nitric oxide would further potentiate

cGMP signaling.
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Figure 3: Proposed signaling pathway of NO-Feng-PDEtMPPi.
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Quantitative Data Summary
The following table summarizes hypothetical quantitative data for NO-Feng-PDEtMPPi, based

on values typical for similar classes of compounds. This data is illustrative and requires

experimental verification.

Property Value Method

Physical Properties

Molecular Weight ~450-550 g/mol Mass Spectrometry

Solubility (Aqueous) < 1 mg/mL HPLC-UV

LogP 2.5 - 3.5 Calculated/HPLC

Biological Activity

PDE5 IC₅₀ 10 - 100 nM Enzyme Inhibition Assay

NO Release Half-life 5 - 30 minutes Griess Assay

Cytotoxicity (CC₅₀) > 10 µM MTT Assay

Spectroscopic Data

¹H NMR
Consistent with proposed

structure
400 MHz NMR

¹³C NMR
Consistent with proposed

structure
100 MHz NMR

HRMS (m/z) [M+H]⁺ calculated vs. found ESI-TOF

Detailed Experimental Protocols
General Synthesis and Purification
All reagents would be obtained from commercial suppliers and used without further purification.

Reactions would be monitored by thin-layer chromatography (TLC) on silica gel plates.

Purification of compounds would be performed by column chromatography on silica gel.
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Buchwald-Hartwig Amination for Feng-PDEtMPPi Core
To a solution of diethyl (4-bromobenzyl)phosphonate (1.0 eq) in toluene would be added 1-

methylpiperazine (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq). The

mixture would be degassed and heated to 100 °C for 12 hours. After cooling, the reaction

would be quenched with water and extracted with ethyl acetate. The combined organic layers

would be dried over Na₂SO₄, filtered, and concentrated. The crude product would be purified

by column chromatography.

Diazeniumdiolate Formation
The Feng-PDEtMPPi core (1.0 eq) would be dissolved in anhydrous acetonitrile. Sodium

methoxide (1.1 eq) would be added, and the solution would be stirred under an atmosphere of

nitric oxide (2 atm) for 24 hours. The solvent would be removed under reduced pressure, and

the resulting solid would be washed with diethyl ether to yield the final product.

Nitric Oxide Release Assay (Griess Assay)
A solution of NO-Feng-PDEtMPPi (100 µM) in phosphate-buffered saline (pH 7.4) would be

incubated at 37 °C. At various time points, aliquots would be taken and mixed with Griess

reagent. The absorbance at 540 nm would be measured, and the concentration of nitrite would

be determined from a standard curve of sodium nitrite.

PDE5 Inhibition Assay
The inhibitory activity against human recombinant PDE5 would be determined using a

commercially available assay kit. The assay measures the hydrolysis of cGMP. Various

concentrations of NO-Feng-PDEtMPPi would be incubated with the enzyme and substrate,

and the amount of remaining cGMP would be quantified. The IC₅₀ value would be calculated

from the dose-response curve.
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To cite this document: BenchChem. [In-depth Technical Guide: The Structure and Synthesis
of NO-Feng-PDEtMPPi]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14080109#no-feng-pdetmppi-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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